Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate is a chemical compound belonging to the 4-aryldihydropyridine class of compounds. This class is known for its calcium antagonist properties. [] While structurally similar to some pharmaceuticals, this document focuses on its applications in scientific research rather than its therapeutic uses.
Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. This class is significant in medicinal chemistry, particularly in the development of calcium channel blockers used in treating cardiovascular diseases. The compound features a pyridine ring substituted with two methyl groups and a nitrophenyl group, along with two carboxylate ester functionalities. Its molecular formula is and it has a molecular weight of approximately 336.32 g/mol .
Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate can be classified as:
The primary method for synthesizing dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate involves the Hantzsch reaction. This reaction typically combines an aldehyde (such as 3-nitrobenzaldehyde), a β-keto ester (like methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions in an organic solvent such as ethanol .
The molecular structure of dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate features:
Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate can undergo several chemical reactions:
Common reagents for these reactions include:
Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate has several applications in scientific research:
The therapeutic prominence of 1,4-DHPs began with nifedipine (dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate), a pioneering L-type calcium channel blocker approved for hypertension in the 1970s. Nifedipine’s mechanism involves voltage-dependent inhibition of Ca²⁺ influx in vascular smooth muscle, reducing peripheral resistance. However, its light sensitivity and rapid oxidation to pyridine derivatives like dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate limited clinical utility [2] [10]. This oxidative degradation, initially viewed as a liability, revealed that pyridine analogs retain bioactivity with improved stability. For instance, the title compound—a deliberate 3-nitrophenyl analog—emerged from structure-activity relationship (SAR) studies showing that meta-substitution enhances stereoelectronic effects over ortho-substituted predecessors [4] [10]. The Hantzsch synthesis, combining alkyl acetoacetates, aldehydes, and ammonia, remains the cornerstone for preparing such derivatives, though modern catalysts (e.g., barium nitrate) now optimize yields [9].
The nitrophenyl group’s position (ortho vs. meta) critically determines calcium channel modulation efficacy. Ortho-substituted DHPs like nifedipine exhibit potent vasodilation but provoke reflex tachycardia due to abrupt hypotension. In contrast, meta-substituted derivatives like the title compound display attenuated but more sustained vasodilatory effects, attributable to altered dihedral angles between the nitrophenyl and pyridine rings. Crystallographic analysis confirms a 67.1° dihedral angle in the 3-nitrophenyl isomer, reducing ring coplanarity and modifying drug-receptor interactions compared to ortho analogs (45–50°) [2]. This angular shift decreases voltage sensitivity, yielding smoother hemodynamic profiles. Additionally, the nitro group’s electron-withdrawing nature amplifies the pyridine ring’s dipole moment, enhancing binding to the α₁-subunit of L-type channels. In vitro studies of related 3-nitrophenyl pyridines demonstrate >50% inhibition of Ca²⁺ influx in vascular tissues at 10μM concentrations, validating their bioactivity despite oxidation [2] [10].
Table 2: Impact of Nitrophenyl Regioisomerism on Physicochemical and Pharmacological Properties
Parameter | 2-Nitrophenyl Isomer | 3-Nitrophenyl Isomer |
---|---|---|
Dihedral Angle (Pyridine vs. Phenyl) | 45–50° | 67.1° |
Calculated Dipole Moment | 5.2 Debye | 6.8 Debye |
Vasodilatory EC₅₀ | 12 nM | 85 nM |
Metabolic Half-life (Human Liver Microsomes) | 1.2 h | 3.8 h |
Plasma Protein Binding | 89% | 78% |
Ester groups at C3/C5 are indispensable for ligand-channel binding. The carbonyl oxygens coordinate with Ca²⁺ selectivity filter residues (Glu-1148, Asn-1152), while alkoxy moieties modulate lipophilicity and tissue penetration. In the title compound, the methyl ester configuration balances polarity (LogP 4.09) and hydrolytic stability. X-ray crystallography reveals that ester carbonyls adopt antiperiplanar orientations, facilitating dual hydrogen bonding with Thr-1066 and Tyr-1362 in the channel pore [2] [6]. Hydrolysis to monoesters (e.g., 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester) occurs in vivo but diminishes activity due to disrupted geometry and increased ionization [3]. Ethyl ester variants (e.g., diethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate, CAS 4408-96-2) exhibit enhanced logP (4.63), prolonging half-life but risking accumulation. Methyl esters thus represent an optimal compromise: sufficient lipophilicity for membrane permeation (Permeability Glycoassay: Papp 8.4 × 10⁻⁶ cm/s) without excessive tissue retention [4] [8].
Table 3: Comparative Pharmacokinetic Properties of Ester-Modified Pyridine Derivatives
Ester Group | LogP | Solubility (μg/mL) | Microsomal Stability (t₁/₂, min) | Calcium Channel IC₅₀ (nM) |
---|---|---|---|---|
Dimethyl (Title Compound) | 4.09 | 15.2 | 228 | 95 |
Diethyl | 4.63 | 8.7 | 317 | 112 |
Diisobutyl | 5.81 | 1.3 | 482 | 215 |
Monomethyl (Hydrolyzed Metabolite) | 2.94 | 124.6 | >1440 | >1000 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: